1-(4-Bromophenyl)heptan-1-one CAS number 99474-02-9
1-(4-Bromophenyl)heptan-1-one CAS number 99474-02-9
An In-Depth Technical Guide to 1-(4-Bromophenyl)heptan-1-one (CAS: 99474-02-9)
Introduction
1-(4-Bromophenyl)heptan-1-one, registered under CAS number 99474-02-9, is a halogenated aromatic ketone.[1][2] Its structure features a heptanoyl group attached to a benzene ring that is substituted with a bromine atom at the para position. This molecule serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two key reactive sites—the carbonyl group and the aryl bromide—allows for a diverse range of chemical transformations. The bromine atom acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the ketone functionality can be manipulated through various classical carbonyl chemistries. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling protocols, designed for researchers and professionals in drug development and chemical research.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(4-Bromophenyl)heptan-1-one are summarized below. These computed and experimentally-derived values are essential for its purification, characterization, and application in synthetic protocols.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)heptan-1-one | PubChem[1] |
| CAS Number | 99474-02-9 | PubChem[1] |
| Molecular Formula | C₁₃H₁₇BrO | PubChem[1] |
| Molecular Weight | 269.18 g/mol | PubChem[1] |
| Melting Point | 59-60 °C | Chemical Product[3] |
| Boiling Point | 337.1 °C at 760 mmHg | Chemical Product[3] |
| Density | 1.225 g/cm³ | Chemical Product[3] |
| XLogP3-AA | 4.7 | PubChem[1] |
| SMILES | CCCCCCC(=O)C1=CC=C(C=C1)Br | PubChem[1] |
Table 2: Predicted Spectroscopic Data
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons as two doublets (~7.6-7.8 ppm and ~7.5-7.7 ppm); α-Methylene (triplet, ~2.9 ppm); Alkyl chain protons (~0.9-1.7 ppm) |
| ¹³C NMR | Carbonyl carbon (~199 ppm); Aromatic carbons (~128-138 ppm); Alkyl chain carbons (~14-38 ppm) |
| IR Spectroscopy | Strong C=O stretch (~1685 cm⁻¹); Aromatic C=C stretches (~1585 cm⁻¹); C-Br stretch (~1070 cm⁻¹) |
| Mass Spec. | Molecular ion peaks [M, M+2] with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes |
Synthesis and Purification
The most direct and industrially scalable method for synthesizing 1-(4-Bromophenyl)heptan-1-one is the Friedel-Crafts acylation of bromobenzene with heptanoyl chloride.[4][5] This reaction is a classic example of electrophilic aromatic substitution, where a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion electrophile.[5][6]
Mechanism of Synthesis
The reaction proceeds in three primary stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of heptanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃(CH₂)₅CO⁺) and the AlCl₄⁻ complex.[5][6] The resonance stabilization, with the positive charge shared between the carbonyl carbon and oxygen, makes the acylium ion a potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the bromobenzene ring attacks the electrophilic acylium ion. The bromine atom is an ortho-, para-directing deactivator; however, the steric hindrance at the ortho positions favors substitution at the para position, leading to the desired product. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: The AlCl₄⁻ complex acts as a base, abstracting a proton from the carbon bearing the newly added acyl group. This step restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces HCl as a byproduct.[5]
Caption: Friedel-Crafts Acylation Synthesis Workflow.
Detailed Experimental Protocol
Causality and Self-Validation: This protocol is designed for robustness. The use of an ice bath during the initial addition is critical to manage the exothermic nature of the Lewis acid complex formation and prevent side reactions.[7] The reaction is monitored by TLC to ensure completion, providing a clear endpoint. The work-up procedure with HCl and water is designed to quench the catalyst and remove inorganic impurities. Purification by recrystallization is the final validation step, yielding a product of high purity, which can be confirmed by melting point analysis and the spectroscopic methods outlined in Section 3.
-
Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler to maintain an inert atmosphere and vent the HCl gas produced.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE). Cool the slurry to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add heptanoyl chloride (1.1 eq.) dropwise to a solution of bromobenzene (1.0 eq.) in the same solvent within the dropping funnel.
-
Reaction Initiation: Add the bromobenzene/heptanoyl chloride solution dropwise to the stirred AlCl₃ slurry at 0 °C over 30-45 minutes. A color change and evolution of HCl gas should be observed.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by cold 2M HCl (aq.). This hydrolyzes the aluminum complexes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized 1-(4-Bromophenyl)heptan-1-one is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Caption: Workflow for Purification and Analytical Validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. The para-substituted aromatic ring will characteristically appear as a pair of doublets.[8] The methylene group adjacent to the carbonyl (α-CH₂) will be a triplet, deshielded by the electron-withdrawing ketone. ¹³C NMR will show the distinct carbonyl carbon signal downfield and the correct number of aromatic and aliphatic carbon signals.
-
Infrared (IR) Spectroscopy: This technique is crucial for identifying functional groups. A strong, sharp absorption peak around 1685 cm⁻¹ confirms the presence of the conjugated aryl ketone C=O bond.
-
Mass Spectrometry (MS): MS provides the molecular weight. The key diagnostic feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Melting Point Analysis: A sharp melting point range (e.g., 59-60 °C) is a strong indicator of high purity for a crystalline solid.[3]
Potential Applications in Research and Development
1-(4-Bromophenyl)heptan-1-one is not typically an end-product but rather a versatile building block for creating more complex molecular architectures.
-
Medicinal Chemistry: The aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for constructing complex bi-aryl systems or introducing nitrogen-containing heterocycles, which are common motifs in biologically active compounds. For instance, similar bromophenyl-containing structures have been used in the development of endothelin receptor antagonists.[9]
-
Derivatization: The ketone functional group can be readily transformed. It can be reduced to a secondary alcohol, which can introduce a chiral center.[10] It can also undergo reductive amination to form amines, or be used as a handle to build heterocyclic rings like pyrimidines or imidazoles.
-
Materials Science: Aromatic ketones are sometimes used as photoinitiators. The bromo-functionalization also opens possibilities for incorporation into polymers or other materials where flame-retardant properties or specific electronic characteristics are desired.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, a conservative approach based on analogous compounds like 4'-Bromoacetophenone is necessary.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[12] Keep the container tightly closed.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
References
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PubChem. 1-(4-Bromophenyl)heptan-1-one. National Center for Biotechnology Information. [Link]
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Bolli, M. H., et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
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PubChem. 1-(4-Bromophenyl)heptan-1-ol. National Center for Biotechnology Information. [Link]
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